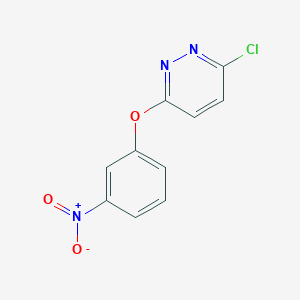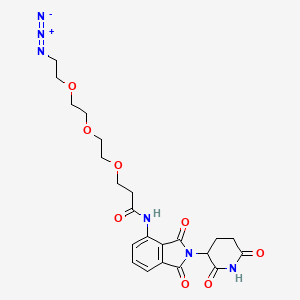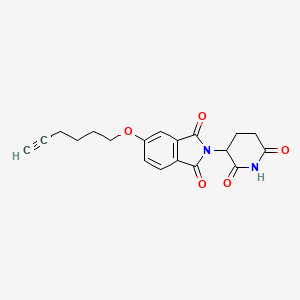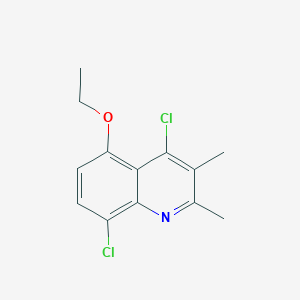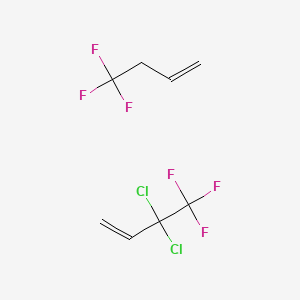
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene is an organofluorine compound with the molecular formula C4H3Cl2F3 It is characterized by the presence of both chloro and trifluoromethyl groups, which impart unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene typically involves the dehydrochlorination of 1,3-dichloro-4,4,4-trifluorobutane. This reaction is carried out using a strong base, such as potassium hydroxide (KOH), at elevated temperatures (80-90°C). The elimination of hydrogen chloride (HCl) results in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene undergoes several types of chemical reactions, including:
Electrophilic Addition: The electron-withdrawing effect of the trifluoromethyl group activates the double bond towards electrophilic attack, enabling reactions with electrophiles like halogens and hydrogen halides.
Nucleophilic Substitution: The chlorine atoms, activated by the adjacent trifluoromethyl group, can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols.
Cycloadditions: This compound has the potential to participate in [2+2] and [4+2] cycloaddition reactions, offering pathways to diverse cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and nucleophiles (e.g., amines, alkoxides, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield halogenated derivatives, while nucleophilic substitution reactions can produce various substituted butenes.
Aplicaciones Científicas De Investigación
3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene has several scientific research applications, including:
Synthetic Chemistry: It serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action for 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene often involves reactions with nucleophiles due to the electrophilic nature of the carbon atoms bonded to electron-withdrawing groups such as chloro and trifluoromethyl. For instance, the base-promoted reaction of nucleophiles with this compound leads to various β-substituted-trifluoromethyl-ethenes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-3-butene: This compound shares the dichloro substitution but lacks the trifluoromethyl group, resulting in different reactivity and applications.
3,4-Dichloro-1-butene: Similar in structure but without the trifluoromethyl group, affecting its chemical properties and uses.
1,1,1-Trifluoro-2-chloroethane: Contains both chloro and trifluoromethyl groups but differs in the carbon chain length and substitution pattern.
Uniqueness
The combination of these groups imparts distinct chemical properties, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H8Cl2F6 |
|---|---|
Peso molecular |
289.04 g/mol |
Nombre IUPAC |
3,3-dichloro-4,4,4-trifluorobut-1-ene;4,4,4-trifluorobut-1-ene |
InChI |
InChI=1S/C4H3Cl2F3.C4H5F3/c1-2-3(5,6)4(7,8)9;1-2-3-4(5,6)7/h2H,1H2;2H,1,3H2 |
Clave InChI |
MYRSEMIZVYKKKT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(F)(F)F.C=CC(C(F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



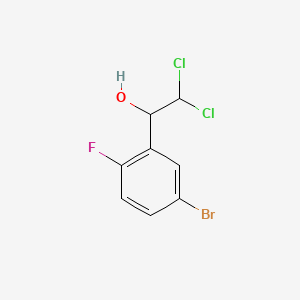
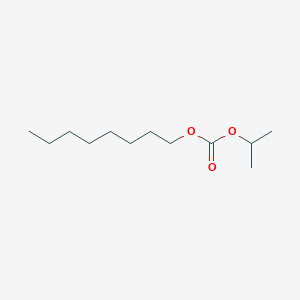
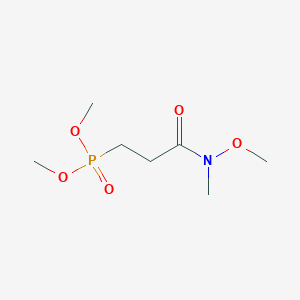

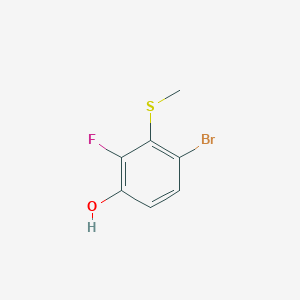

![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
